P,P-Diisopropylphosphinic amide
Description
P,P-Diisopropylphosphinic amide is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two isopropyl groups and an amide functional group. These compounds typically exhibit a phosphinic amide core (P–N bond) with substituents influencing steric, electronic, and reactive profiles .
Key structural features include:
- Steric hindrance: Bulky isopropyl groups reduce intermolecular interactions, affecting crystallinity and solubility .
- Hydrogen bonding: The amide nitrogen can participate in hydrogen bonding, impacting aggregation and biological activity .
- Thermal stability: High boiling points (~300–350°C) are common due to strong P=O bonds and hydrophobic substituents .
Properties
Molecular Formula |
C6H16NOP |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2-[amino(propan-2-yl)phosphoryl]propane |
InChI |
InChI=1S/C6H16NOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H2,7,8) |
InChI Key |
OSTIOWAAEJSDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
P,P-Diisopropylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphinic chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{(i-Pr)_2P(O)Cl} + \text{NH}_3 \rightarrow \text{(i-Pr)_2P(O)NH}_2 + \text{HCl} ]
Another method involves the use of diisopropylphosphinic acid as a starting material, which is then converted to the amide using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
P,P-Diisopropylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphinic amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
P,P-Diisopropylphosphinic amide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which P,P-Diisopropylphosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic amide group can form stable complexes with metal ions, influencing catalytic activity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Phosphinic Amides
Structural and Physical Properties
Key Research Findings
Steric vs. Electronic Effects :
- Isopropyl groups in N,P,P-triisopropylphosphinic amide create steric hindrance, reducing unwanted side reactions in catalytic cycles .
- Ethyl or phenyl substituents (e.g., N-ethyl-P,P-diphenylphosphinic amide ) enhance electronic delocalization, improving stability in oxidative conditions .
Biological Permeability :
- Phosphinic amides with linear alkyl chains (e.g., butyl, ethyl) exhibit lower cellular uptake compared to pseudopeptide derivatives (e.g., RXPA380-P), which achieve >90% passive diffusion .
Material Science Applications: P,P-dibutyl-N,N-diisopropylphosphinic amide forms self-assembled monolayers on metal surfaces, useful in corrosion inhibition and sensor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
